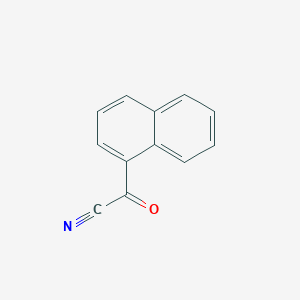

1-Naphthoyl cyanide

Descripción general

Descripción

Synthesis Analysis

The synthesis of naphthoyl-related compounds involves multi-component reactions, like the cyclocoupling of β-naphthol, propargyl alcohols, and isocyanide, facilitated by Lewis acids such as ZnI2 and FeCl3 in an air atmosphere. This process typically results in compounds like 3H-naphtho[2.1-b]pyran-2-carboxamides, which share structural similarities with 1-naphthoyl cyanide (Nizami & Hua, 2018). Other related syntheses involve different starting materials and catalysts, demonstrating the versatility in approaches to creating naphthalene derivatives.

Molecular Structure Analysis

The structure of naphthoyl cyanide derivatives, such as N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, has been thoroughly investigated. These studies typically include single crystal X-ray diffraction, revealing details such as bond lengths, angles, and conformational arrangements. For instance, certain derivatives crystallize in triclinic space groups, with molecules stabilized by intramolecular hydrogen bonds forming pseudo-six-membered rings (Özer et al., 2009).

Chemical Reactions and Properties

Naphthoyl cyanide and its derivatives participate in a variety of chemical reactions, including annulation reactions facilitated by catalysts like rhodium, leading to the formation of complex polycyclic compounds. These reactions often involve regioselective C-H bond cleavage guided by hydroxy groups (Mochida et al., 2010). The diversity of these reactions underlines the reactivity and utility of naphthoyl cyanide derivatives in synthetic chemistry.

Physical Properties Analysis

The physical properties of naphthoyl cyanide derivatives, such as melting points, boiling points, and solubility, are crucial for their practical applications. For example, the synthesis and characterization processes often include thermal behavior analysis and spectroscopic methods to determine these physical properties. These analyses help in understanding the stability and phase behavior of the compounds under different conditions.

Chemical Properties Analysis

Chemically, naphthoyl cyanide derivatives exhibit a range of properties, including their reactivity towards different types of chemical reagents. Their chemical behavior is often studied using techniques like electrochemical synthesis, showcasing their potential in redox reactions and as intermediates in the synthesis of biologically active compounds (He et al., 2019). The elucidation of these chemical properties is essential for developing new synthetic routes and applications for naphthoyl cyanide and its derivatives.

Aplicaciones Científicas De Investigación

Chemosensor for Cyanide Detection : A chemosensor using naphthoic hydrazide was developed for the detection of cyanide ions in aqueous environments. This sensor showed high selectivity and fast color change from colorless to yellow, visible to the naked eye (Park, Choi, Lee, & Kim, 2014).

Spectrofluorimetric Determination of Cyanide : Naphthalene-2,3-dialdehyde was used in a method for cyanide determination in biological fluids, demonstrating its application in detecting cyanide in blood and urine (Sano, Takezawa, & Takitani, 1989).

Fluorescence Sensor for Cyanide Detection : A study showed that 2-Hydroxy-1-naphthaldehyde serves as a selective sensor for cyanide anion, displaying enhanced fluorescent intensity and red shift in presence of CN- (Jhong, Hsieh, Chir, & Wu, 2014).

Green Synthesis of Cyanide Chemosensor : A green chemistry method was used to synthesize a cyanide chemosensor that showed excellent sensitivity and selectivity for cyanide in water, with a detection limit lower than WHO guidelines for drinking water (Lin, Chen, Fu, Zhang, Shi, Zhang, & Wei, 2013).

Rapid Diagnosis of Cyanide Exposure : A fluorescence-based sensor was developed for the rapid diagnosis of cyanide exposure, leveraging the reaction of naphthalene dialdehyde, taurine, and cyanide. This sensor was accurate in diagnosing cyanide poisoning in exposed rabbits (Jackson, Oda, Bhandari, Mahon, Brenner, Rockwood, & Logue, 2014).

Photooxidation of Cyanide : Naphthalene-modified hydroxyethylcellulose was used in the photooxidation of cyanide in aqueous solutions, leading to the formation of cyanate. This method depended on photoinduced electron transfer from CN- to the polymeric chromophores (Nowakowska, Sterzel, & Szczubiałka, 2006).

Mecanismo De Acción

Target of Action

1-Naphthoyl cyanide is a biochemical compound used in proteomics research

Biochemical Pathways

Cyanide compounds, including 1-Naphthoyl cyanide, can affect various biochemical pathways. For instance, hydrogen cyanide (HCN), a simple nitrogenous compound, is known to be involved in several metabolic processes in plants . It’s produced in plant tissues as a result of hydrolysis of cyanogenic compounds and is also released as a co-product of ethylene biosynthesis . The β-cyanoalanine pathway is one of the key pathways for cyanide detoxification in plants . .

Pharmacokinetics

Studies on hydrogen cyanide suggest that breath hcn levels following inhalation exposure at near-lethal and lethal conditions are 01–1 ppm This suggests that cyanide compounds can be rapidly absorbed and distributed in the body

Action Environment

The action, efficacy, and stability of 1-Naphthoyl cyanide can be influenced by various environmental factors. For instance, the speciation and mobility of cyanides can be altered by changes in physicochemical conditions in the environment . .

Propiedades

IUPAC Name |

naphthalene-1-carbonyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITADAJGEQPFIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345182 | |

| Record name | 1-Naphthoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthoyl cyanide | |

CAS RN |

14271-86-4 | |

| Record name | 1-Naphthoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Naphthoyl Cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

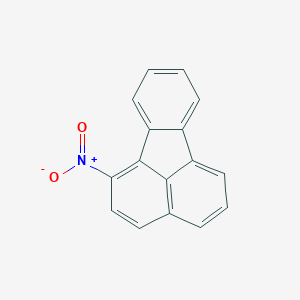

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B82974.png)